4-氧代-4-(3-氧代哌嗪-1-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

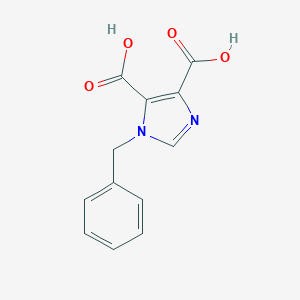

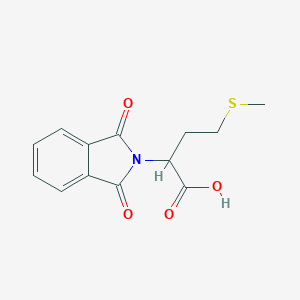

“4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid” is a chemical compound with the molecular formula C8H12N2O4 . It has a molecular weight of 200.19 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid” is 1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.19 . It is typically stored at room temperature and is available in powder form .科学研究应用

Optical Gating and Synthetic Ion Channels

Ali et al. (2012) explored the use of a photolabile protecting group related to 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid for the optical gating of nanofluidic devices based on synthetic ion channels. They demonstrated that UV-light can trigger permselective transport of ionic species, suggesting applications in controlled release, sensing, and information processing Ali et al., 2012.

Structural Analysis and Supramolecular Chemistry

Naveen et al. (2016) conducted a detailed analysis of the crystal and molecular structure of a compound similar to 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid. Their work provides insights into the importance of hydrogen bonding in directing the assembly of supramolecular structures, with implications for designing new materials and understanding molecular interactions Naveen et al., 2016.

Heterocyclic Chemistry and Novel Syntheses

Medvedevat et al. (2015) investigated the synthesis of novel annelated 2-oxopiperazines by reacting methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides. Their findings contribute to the field of heterocyclic chemistry by introducing new pathways to synthesize complex heterocycles, which could have various applications, including pharmaceuticals Medvedevat et al., 2015.

Antitumor Activity and Molecular Docking

Horishny and Matiychuk (2020) developed a synthesis for compounds related to 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid and tested their antitumor activity against various malignant cells. Their work highlights the potential of these compounds in cancer research and treatment, showing moderate efficacy against most tested cell lines Horishny & Matiychuk, 2020.

Kinetic Studies and Oxidation Reactions

Vannamuthu et al. (2015) and Yogananth & Mansoor (2015) studied the kinetics and mechanisms of oxidation reactions involving compounds similar to 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid. These studies contribute to our understanding of the reactivity and potential applications of these compounds in chemical synthesis and industrial processes Vannamuthu et al., 2015; Yogananth & Mansoor, 2015.

属性

IUPAC Name |

4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEFIOXTZYMZPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356805 |

Source

|

| Record name | 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |

CAS RN |

590380-54-4 |

Source

|

| Record name | 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)

![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)

![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)

![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)

![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)